molecular formula C12H11FN2 B3045686 2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole CAS No. 111883-62-6

2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole

Cat. No. B3045686
Key on ui cas rn: 111883-62-6
M. Wt: 202.23 g/mol
InChI Key: OQPKHWUHNNRULF-UHFFFAOYSA-N
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Patent
US04751310

Procedure details

A stirred solution of 100 mg (0.50 mmole) of 2-(4- fluorophenyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]imidazole, prepared as described in Example I, was treated dropwise with a solution of 90 mg (0.56 mmole) of bromine in 0.5 ml of methylene chloride. After 45 minutes, the solution was made basic with 5% aqueous NaOH and dried organics over anhydrous K2CO3. The solvent was removed in vacuo, and the residue was recrystallized from carbon tetrachloride-hexane to give the desired Example V title product, mp 188°-189° C. dec.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[CH2:15][CH2:14][CH2:13][N:11]3[CH:12]=2)=[CH:4][CH:3]=1.[Br:16]Br.[OH-].[Na+].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:16][C:12]1[N:11]2[CH2:13][CH2:14][CH2:15][C:10]2=[N:9][C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C1)CCC2
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
BrBr
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from carbon tetrachloride-hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(N=C2N1CCC2)C2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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